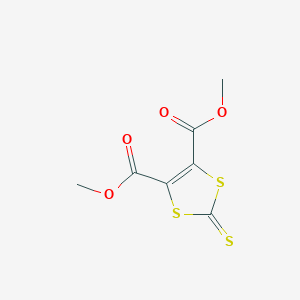

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate

概要

説明

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate is a sulfur-containing heterocyclic compound. It is known for its unique structure, which includes a dithiole ring and ester groups. This compound is often used as a building block in organic synthesis due to its versatile reactivity .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate can be synthesized through several methods:

Reaction of 1,3-dithiolan-2-thiones with dimethyl acetylenedicarboxylate: This reaction typically occurs under mild conditions and yields the desired product.

Reaction of ethylene trithiocarbonate with dimethyl acetylenedicarboxylate: This method also produces this compound as the major product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the reactions mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

化学反応の分析

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alcohols, amines.

Major Products:

Oxidation products: Sulfoxides, sulfones.

Reduction products: Thiols.

Substitution products: Various esters and amides.

科学的研究の応用

Agricultural Chemistry

Fungicide and Pesticide Properties

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate has been identified as a potent fungicide and pesticide. Its efficacy in protecting crops against fungal infections and pests contributes to enhanced agricultural productivity. Research indicates that compounds in this class can significantly reduce the incidence of crop diseases caused by pathogens, thereby improving yield and quality .

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of this compound in controlling specific fungal pathogens in crops. The compound was tested in field trials where it showed a reduction in disease severity by up to 70% compared to untreated controls. This highlights its potential as a sustainable alternative to conventional chemical pesticides .

Pharmaceutical Development

Therapeutic Applications

The compound is being explored for its potential in drug formulation, particularly as an anti-inflammatory and antioxidant agent. Its structural characteristics allow it to interact with biological systems effectively, making it a candidate for developing new therapeutic options for chronic diseases .

Case Study: Antispasmodic Effects

Research involving the synthesis of derivatives from this compound revealed promising antispasmodic effects. In vitro studies on isolated rabbit jejunum tissues showed that certain derivatives could significantly reduce acetylcholine-induced contractions, indicating their potential use in treating gastrointestinal disorders .

Material Science

Synthesis of Advanced Materials

In material science, this compound is utilized for synthesizing advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, which are critical for various industrial applications .

Case Study: Polymer Development

A recent study focused on incorporating this compound into polymer matrices. The resulting composites demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for demanding applications .

Organic Synthesis

Building Block in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It facilitates the creation of complex molecules efficiently, which is essential for developing new chemical entities in pharmaceuticals .

Case Study: Synthesis of Novel Compounds

Research has shown that using this compound as a precursor allows chemists to synthesize a variety of derivatives with diverse functional groups. These derivatives have been evaluated for biological activity and have shown promise as potential drug candidates .

Summary Table of Applications

作用機序

The mechanism by which dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate exerts its effects is not fully understood. its unique structure, which includes a dithiole ring and ester groups, suggests that it can interact with various molecular targets and pathways. The electron-withdrawing nature of the ester groups and the presence of sulfur atoms may influence its reactivity and interactions with biological molecules .

類似化合物との比較

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate can be compared with other sulfur-containing heterocyclic compounds, such as:

Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate: Similar in structure but with a thione group instead of a thioxo group.

2-Thioxo-1,3-dithiol-carboxamides:

生物活性

Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (DMTD) is a sulfur-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

DMTD has a molecular formula of C7H6O4S3 and features a unique dithiole ring structure. Its chemical properties allow it to participate in various biochemical reactions, including oxidation and reduction processes. The compound is synthesized through the reaction of dimethyl acetylenedicarboxylate with ethylene trithiocarbonate under reflux conditions, resulting in substantial yields of DMTD .

Mechanisms of Biological Activity

The biological activity of DMTD is attributed to its ability to interact with various molecular targets due to its electron-withdrawing ester groups and sulfur atoms. These interactions can influence multiple signaling pathways within cells. Although the precise mechanisms remain partially understood, studies suggest that DMTD may modulate enzyme activity and receptor binding, contributing to its pharmacological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMTD. In vitro tests have shown that it exhibits significant antibacterial activity against various strains of bacteria. For instance, one study demonstrated that DMTD had a higher inhibitory effect on specific proteins involved in bacterial signaling compared to conventional antibiotics . The compound's structure, particularly the presence of carboxyl groups, enhances its antibacterial efficacy.

Antispasmodic Effects

Research has also investigated the antispasmodic properties of DMTD derivatives. A series of 2-thioxo-1,3-dithiol-carboxamides were evaluated for their ability to reduce intestinal contractions in rabbit jejunum tissues. Compounds derived from DMTD showed promising results in inhibiting contractions induced by acetylcholine (ACh), suggesting potential therapeutic applications in treating gastrointestinal disorders .

Table 1: Biological Activity Summary of this compound Derivatives

Research Applications

The versatility of DMTD extends beyond biological activity; it serves as a valuable intermediate in organic synthesis. Its derivatives can be tailored for specific applications in medicinal chemistry and material science. The ongoing exploration into its reactivity and interactions with biological systems continues to reveal new potential for therapeutic uses.

特性

IUPAC Name |

dimethyl 2-sulfanylidene-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S3/c1-10-5(8)3-4(6(9)11-2)14-7(12)13-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKKFHMMXWDIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=S)S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338259 | |

| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7396-41-0 | |

| Record name | Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate synthesized?

A1: this compound is formed through the reaction of a 1,3-dithiolan-2-thione with dimethyl acetylenedicarboxylate. [] This reaction also results in the elimination of an olefin molecule. []

Q2: What is the significance of this synthetic route in the context of the research?

A2: This specific reaction pathway highlights the distinct reactivity differences between 1,2-dithiole-3-thiones and 1,3-dithiolan-2-thiones with acetylenic esters. [] While 1,2-dithiole-3-thiones primarily form adducts incorporating the acetylenic structure, 1,3-dithiolan-2-thiones undergo a more profound transformation, leading to the formation of this compound. [] This difference in reactivity provides valuable insights into the chemical behavior of these sulfur-containing heterocycles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。